molecular formula C17H24N2 B12449674 6-(4-Pentylcyclohexyl)pyridine-3-carbonitrile

6-(4-Pentylcyclohexyl)pyridine-3-carbonitrile

Cat. No.: B12449674
M. Wt: 256.4 g/mol
InChI Key: BWMKLXHFZODGBF-UHFFFAOYSA-N
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Description

6-(4-Pentylcyclohexyl)pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a 4-pentylcyclohexyl group and a carbonitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-pentylcyclohexyl)pyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-pentylcyclohexyl bromide with 3-cyanopyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Pentylcyclohexyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

6-(4-Pentylcyclohexyl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of advanced materials and functional polymers.

Mechanism of Action

The mechanism of action of 6-(4-pentylcyclohexyl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the carbonitrile group allows for potential interactions with nucleophilic sites in biological systems, while the hydrophobic 4-pentylcyclohexyl group can influence the compound’s bioavailability and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-diarylpyridine-3-carbonitriles: These compounds share the pyridine-3-carbonitrile core but differ in their substituents, leading to variations in their chemical and biological properties.

    Fluorinated chalcones: These compounds have a similar carbonitrile group but differ in their overall structure and functional groups.

Uniqueness

6-(4-Pentylcyclohexyl)pyridine-3-carbonitrile is unique due to the presence of the 4-pentylcyclohexyl group, which imparts distinct hydrophobic characteristics and influences its chemical reactivity and potential applications. This structural feature sets it apart from other pyridine-3-carbonitrile derivatives and contributes to its specific properties and uses.

Properties

Molecular Formula

C17H24N2

Molecular Weight

256.4 g/mol

IUPAC Name

6-(4-pentylcyclohexyl)pyridine-3-carbonitrile

InChI

InChI=1S/C17H24N2/c1-2-3-4-5-14-6-9-16(10-7-14)17-11-8-15(12-18)13-19-17/h8,11,13-14,16H,2-7,9-10H2,1H3

InChI Key

BWMKLXHFZODGBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=NC=C(C=C2)C#N

Origin of Product

United States

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